Julolidine hydrobromide

molecular rotor viscosity sensor fluorescence probe

Researchers synthesizing julolidine-based dyes face handling challenges with the air-sensitive free base. Julolidine hydrobromide solves this as a stable, crystalline salt enabling >90% yield in Vilsmeier-Haack formylation to 9-formyljulolidine-the key intermediate for DSSC sensitizers and push-pull chromophores. • Protonated form enables barrierless ultrafast bond twisting for viscosity-responsive fluorescent molecular rotors-functionality absent in the free base. • Eliminates inert-atmosphere storage; ships and stores at ambient temperature. • 97% assay purity, consistent across batches.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 83646-41-7
Cat. No. B1590690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulolidine hydrobromide
CAS83646-41-7
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)CCCN3C1.Br
InChIInChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H
InChIKeyKHWBRFVBPGPEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Julolidine Hydrobromide: Procurement and Characterization


Julolidine hydrobromide (C12H15N·HBr, MW 254.17) is the hydrobromide salt of the tertiary amine julolidine, a conformationally rigidified heterocyclic aromatic organic compound. As a white to pink crystalline powder with a melting point of 239–242 °C and an assay purity specification of 97% , the salt form offers enhanced storage stability and handling convenience relative to the air-sensitive free base, which requires storage under dry inert gas . The julolidine nucleus is recognized as one of the strongest electron-releasing groups among amine donors due to the combined effects of electronic delocalization and steric constraints that enforce planarity and maximize resonance .

Julolidine Hydrobromide Substitution Limitations


Scientific and industrial users cannot simply substitute julolidine hydrobromide with julolidine free base, julolidine hydrochloride, or alternative N-alkylated amines without altering experimental outcomes. The free base (C12H15N) is air-sensitive and exhibits different solubility profiles, complicating formulation in aqueous or polar reaction media . More critically, the presence of the proton in the hydrobromide salt fundamentally modulates excited-state photophysics: protonation suppresses photoisomerization and introduces a barrierless ultrafast bond twisting process that converts the molecule into a superior viscosity sensor, an effect absent in the non-protonated form [1]. Additionally, the rigid julolidine donor is structurally and electronically distinct from flexible amine alternatives such as diethylamino groups; in DSSC sensitizers, substituting the julolidine donor for a diethylamino donor reduces power conversion efficiency from 2.3% to 0.6%, demonstrating that donor rigidification alone does not guarantee performance improvement [2].

Julolidine Hydrobromide Comparative Evidence


Protonation-Driven Excited-State Switching for Viscosity Sensing

The hydrobromide salt (protonated julolidine) exhibits a fundamentally different excited-state decay pathway compared to the neutral free base form. Upon protonation, the molecule undergoes a barrierless ultrafast bond twisting process that introduces a highly efficient non-radiative decay channel [1]. This non-radiative pathway is strongly suppressed in high-viscosity environments, resulting in a pronounced fluorescence turn-on response. In contrast, the non-protonated form undergoes conventional photoisomerization, lacking this barrierless bond twisting mechanism and consequently showing markedly lower sensitivity to changes in microviscosity [1].

molecular rotor viscosity sensor fluorescence probe

Vilsmeier–Haack Formylation Reactivity

Julolidine hydrobromide serves as the direct precursor for the synthesis of 9-formyljulolidine via Vilsmeier–Haack formylation. The rigid julolidine framework delivers an electron-rich aromatic ring that is highly activated toward electrophilic attack, enabling formylation to proceed in greater than 90% isolated yield [1]. This high yield reflects the optimized electron density conferred by the conformationally locked nitrogen donor, a feature not present in flexible, non-rigidified N,N-dialkylanilines, which typically undergo formylation with lower regioselectivity and variable yields. The hydrobromide salt form provides a convenient, stable solid reagent for this transformation compared to the air-sensitive free base.

organic synthesis Vilsmeier–Haack aldehyde building block

Donor Rigidification Effects in DSSC Efficiency

In flavylium-based dye-sensitized solar cell (DSSC) sensitizers, the julolidine donor was directly compared against a diethylamino donor. UV–vis absorption data and TD-DFT calculations confirmed stronger delocalization of the nitrogen lone pair in the julolidine system, reflecting its stronger electron-donating ability [1]. However, despite this enhanced donor strength, the julolidine-based dyes exhibited a substantial decrease in photovoltaic performance relative to the diethylamino analogues. Specifically, DSSCs fabricated with julolidine-based dyes achieved an overall power conversion efficiency (PCE) of 0.6%, compared to 2.3% for the diethylamino-based devices under identical testing conditions [1].

DSSC organic dye electron donor

π-Bridge Engineering Effects on DSSC Performance

A systematic study of julolidine-based DSSC dyes evaluated the impact of varying the π-bridge (styryl, imine, and azo) while keeping the julolidine donor and benzoic acid anchoring group constant [1]. Among the series, the dye designated JCNC-OH demonstrated the highest experimental power conversion efficiency (PCE) at 1.94 ± 0.02%, whereas the dye JNNC exhibited the lowest efficiency at 0.07 ± 0.02% [1]. This 28-fold difference in PCE underscores that the performance of julolidine-containing sensitizers is exquisitely sensitive to the identity of the conjugated linker, and that researchers cannot assume consistent performance across julolidine dyes without careful π-bridge selection.

DSSC π-spacer photovoltaic efficiency

Synthetic Utility: Hydrobromide Salt vs. Free Base

Julolidine hydrobromide functions as a key intermediate in the synthesis of multiple compound classes, including 9-formyljulolidine via Vilsmeier–Haack formylation (for push–pull dyes), azodyes via diazonium coupling, and julolidine-coumarin conjugates [1]. In the synthesis of deep-red to near-infrared fluorescent julolidine-coumarin 119, a two-step sequence involving julolidine hydrobromide achieved a combined yield of 90.2% [1]. The hydrobromide salt offers operational advantages over the free base, including indefinite shelf stability under ambient storage conditions (no requirement for inert atmosphere), consistent stoichiometry due to crystalline salt form, and solubility in polar organic solvents and aqueous media that facilitates diverse reaction conditions .

organic synthesis heterocyclic chemistry building block

Julolidine Hydrobromide Application Scenarios


9-Formyljulolidine Synthesis via Vilsmeier–Haack Formylation

Julolidine hydrobromide is the recommended starting material for preparing 9-formyljulolidine, an essential aldehyde intermediate for constructing donor–π–acceptor (push–pull) chromophores used in DSSCs, nonlinear optical materials, and fluorescent probes. The Vilsmeier–Haack formylation of julolidine hydrobromide proceeds in >90% isolated yield under standard conditions (DMF/POCl₃, 90 °C, 4.5 h), reflecting the exceptional electron density of the rigid julolidine nucleus [1]. Researchers synthesizing julolidine-based dyes, including styryl-, azo-, and imine-bridged sensitizers, should procure julolidine hydrobromide as the stable, crystalline precursor that avoids the air-sensitivity issues associated with the free base .

Viscosity-Sensitive Fluorescent Molecular Rotors

The hydrobromide salt form (protonated julolidine) is essential for applications requiring viscosity-responsive fluorescent molecular rotors. Upon photoexcitation, the protonated julolidine-based molecule undergoes a barrierless ultrafast bond twisting process that creates an efficient non-radiative decay pathway [2]. This pathway is suppressed in high-viscosity microenvironments, producing a pronounced fluorescence turn-on response that enables quantitative microviscosity mapping in living cells, polymer blends, and biofluids. The non-protonated free base lacks this barrierless twisting mechanism and exhibits significantly lower viscosity sensitivity. Researchers developing viscosity probes for cellular biology, polymer curing monitoring, or food science applications must specifically procure the hydrobromide salt to achieve the requisite sensor functionality [2].

DSSC Sensitizers: Rigid vs. Flexible Donor Evaluation

For research programs developing metal-free organic dyes for dye-sensitized solar cells (DSSCs), julolidine hydrobromide serves as the precursor to rigidified julolidine donor motifs. However, users must exercise caution: direct head-to-head comparison in flavylium-based DSSCs demonstrates that replacing a flexible diethylamino donor with a rigid julolidine donor reduces power conversion efficiency from 2.3% to 0.6%, despite stronger electron donation from the julolidine group [3]. This reduction is attributed to increased back-electron transfer. Julolidine hydrobromide is therefore appropriate for fundamental structure–property studies investigating donor rigidification effects, but not as a default performance-enhancing replacement for flexible amine donors. Additionally, efficiency within julolidine dye series varies dramatically (0.07% to 1.94% PCE) depending on π-bridge selection (styryl vs. azo vs. imine) [4], necessitating systematic optimization rather than generic adoption.

Azo Dyes and Laser Dye Precursor Synthesis

Julolidine hydrobromide is widely employed as a building block for synthesizing julolidine-containing azo dyes, where the julolidine nucleus functions as a powerful auxofluor (auxochrome) that red-shifts absorption and enhances fluorescence intensity . The compound may be used directly in the synthesis of [4-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylazo)-phenyl]-methanol azodye, as well as other laser dye precursors and biochemical stains . The hydrobromide salt provides a convenient, shelf-stable form for routine synthetic operations without requiring inert-atmosphere precautions. For laboratories synthesizing custom fluorescent dyes for microscopy, flow cytometry, or laser applications, julolidine hydrobromide offers a reliable, high-purity starting material that eliminates the handling complications of the air-sensitive free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Julolidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.